molecular formula C13H12N2O6S B8498371 (5,6-Dihydroxy-7-nitro-1-benzothiophen-2-yl)(morpholin-4-yl)methanone CAS No. 921197-03-7

(5,6-Dihydroxy-7-nitro-1-benzothiophen-2-yl)(morpholin-4-yl)methanone

Cat. No. B8498371
M. Wt: 324.31 g/mol
InChI Key: AYTAHESARDRMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5,6-Dihydroxy-7-nitro-1-benzothiophen-2-yl)(morpholin-4-yl)methanone is a useful research compound. Its molecular formula is C13H12N2O6S and its molecular weight is 324.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5,6-Dihydroxy-7-nitro-1-benzothiophen-2-yl)(morpholin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5,6-Dihydroxy-7-nitro-1-benzothiophen-2-yl)(morpholin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

921197-03-7

Product Name

(5,6-Dihydroxy-7-nitro-1-benzothiophen-2-yl)(morpholin-4-yl)methanone

Molecular Formula

C13H12N2O6S

Molecular Weight

324.31 g/mol

IUPAC Name

(5,6-dihydroxy-7-nitro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C13H12N2O6S/c16-8-5-7-6-9(13(18)14-1-3-21-4-2-14)22-12(7)10(11(8)17)15(19)20/h5-6,16-17H,1-4H2

InChI Key

AYTAHESARDRMOU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC3=CC(=C(C(=C3S2)[N+](=O)[O-])O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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COc1cc2cc(C(=O)N3CCOCC3)sc2c([N+](=O)[O-])c1O
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Synthesis routes and methods II

Procedure details

(6-Hydroxy-5-methoxy-7-nitro-benzo[b]thiophen-2-yl)-morpholin-4-yl-methanone (1.0 g) was dissolved in ethyl acetate (11 ml) and pyridine (14 ml) added into. Next aluminum trichloride (0.47 g) was gradually added into the solution. The reaction mixture was refluxed for 2 hours at 110° C. To the warm reaction (60° C.) solution was added the mixture of ice and concentrated hydrochloric acid (1:1) and then it was stirred at room temperature for one hour. The solid was filtered, washed with water and treated with diethyl ether.
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(6-Hydroxy-5-methoxy-7-nitro-benzo[b]thiophen-2-yl)-morpholin-4-yl-methanone
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1 g
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11 mL
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14 mL
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0.47 g
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0 (± 1) mol
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